

Application Note: High-Recovery Solid-Phase Extraction of Norcotinine from Human Urine

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Compound of Interest

Compound Name: *Norcotinine*

CAS No.: *17114-40-8*

Cat. No.: *B101708*

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Abstract

This application note details a robust and reliable protocol for the solid-phase extraction (SPE) of **norcotinine**, a minor metabolite of nicotine, from human urine samples. The described method utilizes a mixed-mode cation exchange SPE cartridge, providing a clean extract with high analyte recovery, suitable for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of **norcotinine** for clinical research, smoking cessation studies, and toxicological assessments.

Introduction

Norcotinine is a metabolite of nicotine and its quantification in biological matrices like urine can serve as a valuable biomarker for assessing tobacco exposure.[1] Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[2] The selection of an appropriate SPE sorbent is critical for achieving optimal results. Mixed-mode sorbents, which feature both hydrophobic

and ion-exchange retention mechanisms, have proven to be highly effective for the extraction of nicotine and its metabolites, including **norcotinine**, from complex biological fluids.[3][4] This protocol provides a step-by-step guide for the efficient extraction of **norcotinine** from human urine, leading to cleaner extracts and minimized matrix effects during LC-MS/MS analysis.[3][5]

Experimental Protocol

This protocol is optimized for the extraction of **norcotinine** from human urine samples using a mixed-mode strong cation exchange SPE cartridge.

Materials and Reagents:

- SPE Cartridges: Mixed-mode strong cation exchange (e.g., Strata-X-C, SOLA CX, Oasis MCX)[3][6][7]
- Methanol (HPLC grade)
- Deionized Water
- Formic Acid (88%)
- Ammonium Hydroxide (28-30%)
- Human Urine Samples (blank and spiked)
- Internal Standard (e.g., **norcotinine-d4**)[1]
- Vortex Mixer
- Centrifuge
- SPE Vacuum Manifold
- Nitrogen Evaporator

Solutions Preparation:

- Conditioning Solvent: Methanol

- Equilibration Solvent: 5 mM Ammonium Formate, pH 2.5 (prepared by adding formic acid to deionized water and adjusting the pH)[5][7]
- Wash Solvent: 5 mM Ammonium Formate, pH 2.5[5][7]
- Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v)[3][5]

Sample Pre-treatment:

- Thaw frozen urine samples at room temperature.
- Vortex mix the samples for 30 seconds to ensure homogeneity.[7]
- Centrifuge the samples at 5000 rpm for 5 minutes to pellet any particulate matter.[7]
- To a 1 mL aliquot of the supernatant, add 1.5 mL of 5 mM ammonium formate (pH 2.5).[5]
- If using an internal standard, add the appropriate volume at this stage.[1][5]
- Vortex mix the pre-treated sample for 30 seconds.[7]

Solid-Phase Extraction Procedure:

- Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through the sorbent bed.[3][5] Do not allow the cartridge to dry.
- Equilibration: Equilibrate the cartridge by passing 2 mL of 5 mM ammonium formate (pH 2.5) through the sorbent bed.[5][7] Do not allow the cartridge to dry.
- Sample Loading: Load the pre-treated urine sample onto the conditioned and equilibrated SPE cartridge at a flow rate of approximately 1-2 mL/min.[3][7]
- Washing: Wash the cartridge with 2 mL of 5 mM ammonium formate (pH 2.5) to remove interfering substances.[7] Dry the cartridge under vacuum for 5 minutes.
- Elution: Elute the retained **norcotine** from the cartridge by passing 2 mL of 5% ammonium hydroxide in methanol through the sorbent bed.[3][5] Collect the eluate in a clean collection tube.

Post-Elution Processing:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3][5]
- Reconstitute the dried residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis (e.g., 100 µL of 10 mM ammonium acetate with 0.001% formic acid).[5]
- Vortex mix the reconstituted sample and transfer it to an autosampler vial for analysis.

Data Presentation

The following table summarizes typical quantitative data for the solid-phase extraction of **norcotinine** from human urine followed by LC-MS/MS analysis, as reported in the literature.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Visualizations

Diagram 1: Experimental Workflow for **Norcotinine** SPE



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Caption: A flowchart of the solid-phase extraction process for **norcotinine**.

Diagram 2: Logical Relationships in SPE Method Development



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Caption: Key considerations for developing a robust SPE method.

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